![molecular formula C14H19BrN2S B4283107 N-(4-bromophenyl)-2,6-dimethyl-1-piperidinecarbothioamide](/img/structure/B4283107.png)
N-(4-bromophenyl)-2,6-dimethyl-1-piperidinecarbothioamide
Overview
Description
N-(4-bromophenyl)-2,6-dimethyl-1-piperidinecarbothioamide, commonly known as BRL-15572, is a chemical compound that has been studied for its potential use in treating various medical conditions. BRL-15572 belongs to the class of piperidinecarbothioamide compounds and is a selective antagonist of the orexin-1 receptor.
Mechanism of Action
BRL-15572 is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus. Orexin neurons play a crucial role in regulating various physiological processes such as sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 inhibits the activity of orexin neurons by blocking the binding of orexin-A to the orexin-1 receptor. This results in a reduction in wakefulness and an increase in sleep duration.
Biochemical and Physiological Effects
BRL-15572 has been shown to have various biochemical and physiological effects. In animal studies, BRL-15572 has been shown to reduce wakefulness and increase sleep duration. BRL-15572 has also been shown to reduce food intake and body weight in obese rats. Additionally, BRL-15572 has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.
Advantages and Limitations for Lab Experiments
BRL-15572 has several advantages for lab experiments. It is a highly selective antagonist of the orexin-1 receptor and has minimal off-target effects. BRL-15572 is also stable and can be easily synthesized in large quantities. However, BRL-15572 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, BRL-15572 has a relatively short half-life, which can limit its efficacy in vivo.
Future Directions
BRL-15572 has several potential future directions for research. It has been shown to have potential therapeutic applications in the treatment of narcolepsy, insomnia, and obesity. Further studies are needed to determine the safety and efficacy of BRL-15572 in humans. Additionally, BRL-15572 has potential applications in the study of orexin signaling pathways and the regulation of sleep-wake cycles. Further studies are needed to elucidate the mechanism of action of BRL-15572 and its potential therapeutic applications.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential use in treating various medical conditions such as narcolepsy, insomnia, and obesity. Narcolepsy is a neurological disorder that causes excessive daytime sleepiness and cataplexy. BRL-15572 has been shown to reduce the symptoms of narcolepsy by inhibiting the activity of orexin neurons, which play a crucial role in regulating sleep-wake cycles. BRL-15572 has also been studied for its potential use in treating insomnia by promoting sleep onset and improving sleep quality.
properties
IUPAC Name |
N-(4-bromophenyl)-2,6-dimethylpiperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2S/c1-10-4-3-5-11(2)17(10)14(18)16-13-8-6-12(15)7-9-13/h6-11H,3-5H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROPAWZKNHESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=S)NC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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